![molecular formula C11H12N2OS2 B11634284 2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B11634284.png)

2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

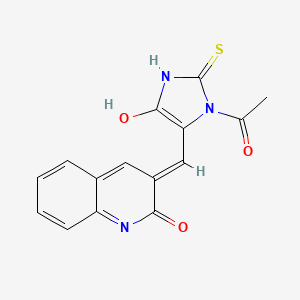

5-[(1,2,5-トリメチル-1H-ピロール-3-イル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンは、その構造内に硫黄原子と窒素原子を含む複素環式化合物です。この化合物は、さまざまな科学研究分野における潜在的な生物活性と用途のために、大きな関心を集めています。

合成方法

合成経路と反応条件

5-[(1,2,5-トリメチル-1H-ピロール-3-イル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、1,2,5-トリメチル-1H-ピロール-3-カルバルデヒドとチオセミカルバジドの縮合に続き、環化によって行われます。 この反応は通常、酢酸ナトリウムなどの塩基の存在下、還流条件下で行われます 。反応条件は、製品の収率と純度が高くなるように最適化されています。

工業生産方法

この化合物の具体的な工業生産方法はあまり文書化されていませんが、同様の化合物は、バッチプロセスまたは連続フロープロセスを使用して合成されることがよくあります。これらの方法は、自動化された反応器を使用し、反応パラメータを正確に制御して、製品品質とスケーラビリティを一定に保ちます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form .

化学反応の分析

反応の種類

5-[(1,2,5-トリメチル-1H-ピロール-3-イル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンは、以下を含むさまざまな種類の化学反応を起こします。

酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化することができます。

還元: 還元反応は、チオキソ基をチオールまたはチオエーテルに変換することができます。

置換: この化合物は、特にチオキソ基において求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: アミンやチオールなどの求核剤を置換反応で使用することができます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成することができ、還元はチオールまたはチオエーテルを生成することができます。

科学研究における用途

5-[(1,2,5-トリメチル-1H-ピロール-3-イル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンは、以下を含む幅広い科学研究用途があります。

化学: この化合物は、より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌剤、抗真菌剤、抗がん剤などのさまざまな生物活性を示します.

医学: この化合物は、抗炎症剤や鎮痛剤など、その潜在的な治療用途について調査されています。

工業: 新しい材料の開発に使用され、特定の化学反応の触媒として使用されます。

科学的研究の応用

Chemistry

In chemistry, (5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development. Research has focused on its mechanism of action and its efficacy in inhibiting the growth of cancer cells and pathogenic microorganisms .

Industry

In the industrial sector, (5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties, making them suitable for various applications .

作用機序

5-[(1,2,5-トリメチル-1H-ピロール-3-イル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。この化合物は、特定の酵素または受容体を阻害することで、観察される生物学的効果をもたらす可能性があります。 たとえば、重要な代謝経路を阻害することで、微生物の増殖を阻害する可能性があります .

類似の化合物との比較

類似の化合物

2-チオキソピリミジン: これらの化合物もチオキソ基を含み、同様の生物活性を示します。

チアゾリジンオン: チアゾリジンオンコア構造を持つ化合物は、同様の化学的性質と反応性を共有します。

独自性

5-[(1,2,5-トリメチル-1H-ピロール-3-イル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンは、その特定の置換パターンと、ピロールおよびチアゾリジンオン部分の両方を含むために独特です

類似化合物との比較

Similar Compounds

Similar compounds include other thiazolidinone derivatives and pyrrole-containing molecules. Examples include:

- (5Z)-1-(4-Bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

- (5Z)-1-(2,3-Dichlorophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

What sets (5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of a thiazolidinone ring, a pyrrole ring, and a sulfanylidene group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

特性

分子式 |

C11H12N2OS2 |

|---|---|

分子量 |

252.4 g/mol |

IUPAC名 |

(5Z)-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H12N2OS2/c1-6-4-8(7(2)13(6)3)5-9-10(14)12-11(15)16-9/h4-5H,1-3H3,(H,12,14,15)/b9-5- |

InChIキー |

QQBRLUFHGDSFAQ-UITAMQMPSA-N |

異性体SMILES |

CC1=CC(=C(N1C)C)/C=C\2/C(=O)NC(=S)S2 |

正規SMILES |

CC1=CC(=C(N1C)C)C=C2C(=O)NC(=S)S2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B11634205.png)

![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634206.png)

![4-chloro-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11634214.png)

![(4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11634226.png)

![3-[(3-chloro-4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11634228.png)

![(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634230.png)

![2-[(3-Methylbutyl)sulfanyl]-3-phenyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11634233.png)

![2-(4-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)propanoic acid](/img/structure/B11634237.png)

![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634245.png)

![Ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11634256.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B11634292.png)

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11634297.png)